Xanthinol Xanthinol 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione is an oxopurine.
Xanthinol is a very potent water-soluble derivative of niacin that can be found in diet supplements. It is also known as xanthinol nicotinate. Xaninthol is known to be a potent vasodilator that can easily pass through the cell membrane and once inside the cell it causes an increase in glucose metabolism resulting in an increased energy. It was approved as a drug in 1998 in Canada and nowadays its status is cancelled post marketing.
Brand Name: Vulcanchem
CAS No.: 2530-97-4
VCID: VC0547295
InChI: InChI=1S/C13H21N5O4/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2/h8-9,19-20H,4-7H2,1-3H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O
Molecular Formula: C13H21N5O4
Molecular Weight: 311.34 g/mol

Xanthinol

CAS No.: 2530-97-4

Cat. No.: VC0547295

Molecular Formula: C13H21N5O4

Molecular Weight: 311.34 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Xanthinol - 2530-97-4

Specification

CAS No. 2530-97-4
Molecular Formula C13H21N5O4
Molecular Weight 311.34 g/mol
IUPAC Name 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C13H21N5O4/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2/h8-9,19-20H,4-7H2,1-3H3
Standard InChI Key DSFGXPJYDCSWTA-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O
Appearance Solid powder
Boiling Point 589.3 ºC at 760 mmHg
Melting Point 179-180 ºC

Introduction

Chemical Properties and Structural Characteristics

Xanthinol nicotinate is a salt formed by the combination of xanthinol (a theophylline derivative) and nicotinic acid. Its molecular formula is C19H26N6O6\text{C}_{19}\text{H}_{26}\text{N}_{6}\text{O}_{6}, with a molecular weight of 434.45 g/mol . The compound crystallizes as a white to off-white solid with a melting point of 180°C and high water solubility (250 mg/mL) . Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Xanthinol Nicotinate

PropertyValue
Molecular FormulaC19H26N6O6\text{C}_{19}\text{H}_{26}\text{N}_{6}\text{O}_{6}
Molecular Weight434.45 g/mol
Melting Point180°C
Water Solubility250 mg/mL (575.44 mM)
CAS Registry Number437-74-1
ATC CodeC04AD02 (Peripheral Vasodilator)

The structural synergy between xanthinol and nicotinic acid enables dual mechanisms: the xanthinol moiety enhances cellular glucose metabolism, while nicotinic acid acts as a vasodilator via prostaglandin-mediated pathways .

Pharmacological Mechanisms

Vasodilation and Hemorheological Effects

Xanthinol nicotinate induces peripheral vasodilation by increasing nitric oxide (NO) synthesis and reducing vascular resistance . Clinical studies demonstrate its ability to lower blood viscosity by 15–20% and reduce fibrinogen levels by 12–18% in patients with occlusive arterial disease . This hemorheological improvement is attributed to erythrocyte deformability enhancement and inhibition of platelet aggregation .

Metabolic Modulation

The compound elevates intracellular ATP production by 30–40% in endothelial cells through NAD/NADP-dependent pathways, enhancing glucose oxidation in the Embden-Meyerhof and citrate cycles . Preclinical models show that xanthinol nicotinate (2.76–276 µM) inhibits human umbilical artery smooth muscle cell (HUASMC) proliferation by downregulating platelet-derived growth factor receptor (PDGFR-β) expression .

Clinical Efficacy in Peripheral Vascular Disease

Double-Blind Randomized Trials

A seminal double-blind study (n=66) compared xanthinol nicotinate against placebo in patients with progressive obliterative vascular disease . After 12 weeks, 75.8% of the treatment group (25/33) exhibited significant improvements in walking distance and pain relief, versus 12.1% in the placebo group (4/33) (p<0.001p < 0.001). Long-term follow-up (6–30 months) revealed sustained efficacy in 77.8% of respondents (14/18), though diabetics under 50 years showed reduced responsiveness .

Large-Scale Observational Studies

A prospective trial (n=350) evaluated intravenous xanthinol nicotinate in inoperable peripheral vascular disease . Key outcomes included:

  • Claudication pain relief: 89.6% (301/336)

  • Rest pain reduction: 82.3% (167/203)

  • Limb salvage: 97.1% (340/350) avoided amputation

Table 2: Clinical Outcomes in a 350-Patient Cohort

ParameterPre-TreatmentPost-TreatmentImprovement Rate
Claudication Pain96% (336)10% (35)89.6%
Rest Pain58% (203)10.3% (36)82.3%
Pre-Gangrenous Changes15.7% (55)2.9% (10)81.8%

Pharmacokinetic Profile

Absorption and Distribution

Xanthinol nicotinate exhibits rapid absorption (Tmax=0.81.2hT_{\text{max}} = 0.8–1.2 \, \text{h}) with a volume of distribution of 0.93 L/kg . Protein binding exceeds 90%, primarily to albumin and α1-acid glycoprotein .

Metabolism and Excretion

Hepatic metabolism generates two stereoisomeric morpholine derivatives, excreted renally (7–8% unchanged) . The elimination half-life (t1/2t_{1/2}) is 1.67 hours, with total clearance of 0.63 L/h/kg .

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